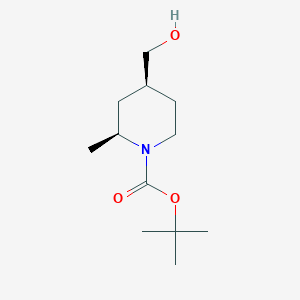

tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Overview

Description

The compound “tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate” is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry and drug design . The tert-butyl group is a very common protecting group in organic chemistry, known for its large steric hindrance .

Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic six-membered ring of piperidine, substituted at the 2 and 4 positions with the specified groups. The stereochemistry is indicated as (2S,4S), meaning the compound is chiral and the substituents on the 2 and 4 positions of the piperidine ring are on the same side .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The tert-butyl ester could potentially be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications

TBHMC is a versatile compound that has a wide range of applications in scientific research. TBHMC is used in the synthesis of various organic compounds, such as peptides, amino acids, and nucleotides. TBHMC is also used in the study of enzyme kinetics, as it can be used to study the structure, function, and interactions of various molecules. TBHMC has also been used in the study of drug metabolism and in the development of new drugs.

Mechanism of Action

TBHMC acts as a proton shuttle, which helps to facilitate the transfer of protons between different molecules. TBHMC can also act as a catalyst, which helps to speed up the rate of chemical reactions. TBHMC can also act as a stabilizing agent, which helps to keep molecules in their active form.

Biochemical and Physiological Effects

TBHMC has been studied for its biochemical and physiological effects. TBHMC has been shown to have antioxidant activity, which can help to protect cells from oxidative damage. TBHMC has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body. TBHMC has also been shown to have anti-tumor activity, which can help to reduce the growth of tumors.

Advantages and Limitations for Lab Experiments

TBHMC is a versatile compound that has a wide range of applications in scientific research. TBHMC is easy to synthesize and has a high yield, which makes it ideal for use in lab experiments. However, TBHMC is a potent compound and should be handled with care. It is also important to note that TBHMC can be toxic if ingested, so it should be used with caution.

Future Directions

There are a number of potential future directions for TBHMC. TBHMC could be used to study the structure and function of proteins and enzymes. TBHMC could also be used to develop new drugs and to study drug metabolism. TBHMC could also be used to study the biochemical and physiological effects of other compounds. Finally, TBHMC could be used to study the effects of environmental pollutants on the human body.

Synthesis Methods

TBHMC is synthesized by a two-step process, which involves the reaction of tert-butyl alcohol and piperidine-1-carboxylic acid. In the first step, tert-butyl alcohol is reacted with piperidine-1-carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. This reaction produces an intermediate compound, which is then reacted with a base, such as sodium hydroxide, to form TBHMC. This two-step process is simple and efficient, and produces a high yield of TBHMC.

Safety and Hazards

properties

IUPAC Name |

tert-butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-9-7-10(8-14)5-6-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOVPEAYTWFSBI-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1807941-59-8 | |

| Record name | rac-tert-butyl (2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Fluorophenyl)[4-(methylsulfanyl)phenyl]methanone, 97%](/img/structure/B6319389.png)